molecular formula C15H13NO B13990528 4-(Dimethylamino)-9H-fluoren-9-one CAS No. 205526-44-9

4-(Dimethylamino)-9H-fluoren-9-one

Cat. No.: B13990528
CAS No.: 205526-44-9
M. Wt: 223.27 g/mol
InChI Key: WTBWCATVYUPRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-9H-fluoren-9-one typically involves the reaction of fluorene with dimethylamine under specific conditions. One common method is the condensation reaction between fluorene and dimethylamine in the presence of a catalyst such as acetic anhydride and pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and column chromatography are commonly employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group, which can act as a nucleophile or an electron-donating group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of fluorenone derivatives, while reduction can yield fluoren-9-ol derivatives .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-9H-fluoren-9-one stands out due to its unique fluorene backbone, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

205526-44-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(dimethylamino)fluoren-9-one

InChI

InChI=1S/C15H13NO/c1-16(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,1-2H3

InChI Key

WTBWCATVYUPRCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.